molecular formula C5H13NO2S B136000 2,2-Dimethylpropane-1-sulfonamide CAS No. 206066-14-0

2,2-Dimethylpropane-1-sulfonamide

Cat. No.: B136000
CAS No.: 206066-14-0
M. Wt: 151.23 g/mol
InChI Key: VQXWDAAONGOPPT-UHFFFAOYSA-N
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Description

2,2-Dimethylpropane-1-sulfonamide is an organosulfur compound with the molecular formula C5H13NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to a 2,2-dimethylpropane backbone. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Mechanism of Action

Target of Action

2,2-Dimethylpropane-1-sulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary targets of sulfonamides are the enzymes anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of their target enzymes . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase . By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folic acid , a vital component for bacterial growth . Folic acid is necessary for the production of nucleic acids and proteins. Therefore, its deficiency can lead to the inhibition of bacterial growth and replication .

Pharmacokinetics

It’s worth noting that sulfonamides are generally known for their high resistance to biodegradation , which could potentially lead to long residence times in both water and soil matrices .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial growth and replication due to the inhibition of folic acid synthesis . This can lead to the effective treatment of various bacterial infections .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the widespread contamination of the environment with sulfonamides has led to the potential spread of antimicrobial resistance . Moreover, strong correlations have been found between the abundance of sulfonamide resistance genes (SRGs) and environmental factors, suggesting that appropriate environmental conditions favor the spread of SRGs .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylpropane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropane-1-sulfonyl chloride with ammonia or primary amines in the presence of a base. This method typically requires mild reaction conditions and yields high purity products .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using sulfonyl chlorides and amines. The process is optimized for high yield and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted sulfonamides and sulfonamide derivatives, which can have different functional groups attached to the nitrogen atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylpropane-1-sulfonamide is unique due to its specific structural configuration, which provides distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dimethylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXWDAAONGOPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206066-14-0
Record name 2,2-dimethylpropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of cyclohexylsulfonamide, 49 mL (37 mmol) of 0.75M neopentylmagnesium chloride (Alfa) in diethyl ether was converted to 1.52 g (27%) of the desired product as a white solid. 1H NMR (CDCl3) δ 1.17 (s, 9H), 3.12 (s, 2H), 4.74 (brs, 2H); 13C NMR (CDCl3) δ 29.46, 31.51, 67.38; MS m/e 150 (M−1)−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
neopentylmagnesium chloride
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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